1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride
Description
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is an arylpiperazine derivative characterized by a 4-fluorophenyl-substituted thiazole ring, a piperazine linker, and a phenylbutanone backbone. The hydrochloride salt enhances solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3OS.ClH/c1-2-21(18-6-4-3-5-7-18)24(29)28-14-12-27(13-15-28)16-23-26-22(17-30-23)19-8-10-20(25)11-9-19;/h3-11,17,21H,2,12-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFILXNCOWKUCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Thiazole Formation
4-Fluorophenylthiourea reacts with a haloacetone (e.g., bromoacetone) in the presence of a base (e.g., K₂CO₃) to form the thiazole core.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Fluorophenylthiourea, bromoacetone, K₂CO₃ | DMF, 60°C, 4h | 70–85% |
Mechanism :
- Thiourea Activation : 4-Fluorophenylthiourea undergoes deprotonation to form a thiolate.
- Nucleophilic Attack : The thiolate attacks bromoacetone, forming a thioester intermediate.
- Cyclization : Intramolecular cyclization yields the thiazole ring.
Step 2: Methyl Bromide Functionalization
The thiazole’s methyl group is introduced via alkylation or halogenation.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4-(4-Fluorophenyl)thiazole-2-ylmethanol, PBr₃ | CH₂Cl₂, 0°C, 2h | 80–90% |
Mechanism :
- Bromination : PBr₃ converts the hydroxyl group to a bromide, forming 4-(4-fluorophenyl)thiazol-2-ylmethyl bromide.
Alkylation of Piperazine
The piperazine ring is alkylated with the thiazole-methyl bromide to form the piperazine-thiazole intermediate.
Step 3: Piperazine Alkylation
Piperazine reacts with the brominated thiazole under basic conditions.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine, 4-(4-fluorophenyl)thiazol-2-ylmethyl bromide, K₂CO₃ | DMF, 80°C, 6h | 75–85% |
Mechanism :
- Nucleophilic Substitution : Piperazine’s secondary amine attacks the brominated thiazole, displacing Br⁻.
- Product : 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl).
Synthesis of 2-Phenylbutan-1-one
The butanone moiety is synthesized via ketone formation or reduction.
Step 4: Ketone Synthesis
2-Phenylbutan-1-one is prepared via Claisen-Schmidt condensation or Friedel-Crafts acylation.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Acetophenone, butyraldehyde, NaOH | H₂O/EtOH, reflux, 24h | 60–70% |
Mechanism :
- Cross-Aldol Condensation : Acetophenone and butyraldehyde form the α,β-unsaturated ketone, which undergoes cyclization.
Formation of the Tertiary Amine
The piperazine-thiazole intermediate is alkylated with 2-phenylbutan-1-one.
Step 5: Tertiary Amine Formation
The piperazine-thiazole reacts with a bromo-derivative of 2-phenylbutan-1-one.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl, 2-phenylbutan-1-one hydrobromide, K₂CO₃ | DMF, 60°C, 12h | 65–75% |
Mechanism :
- Nucleophilic Substitution : The piperazine’s secondary amine attacks the bromo-butanone, forming the tertiary amine.
Salt Formation
The free base is converted to the hydrochloride salt.
Step 6: HCl Salt Formation
The tertiary amine reacts with HCl gas or in ethanol.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Tertiary amine, HCl (g) | EtOH, 0°C, 1h | 90–95% |
Mechanism :
- Protonation : The tertiary amine’s nitrogen is protonated by HCl, forming the hydrochloride salt.
Alternative Synthetic Routes
Route A: Direct Acylation
Route B: Reductive Amination
- Reagents : Piperazine-thiazole, 2-phenylbutanone, NaBH₃CN.
- Conditions : MeOH, 25°C, 24h.
- Yield : 50–60%.
Optimization and Yield Considerations
Key factors influencing yield include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature Control : Moderate heating (60–80°C) minimizes side reactions.
- Catalysts : K₂CO₃ or DMAP improve reaction efficiency.
Critical Analysis of Literature Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Hantzsch Thiazole | High yield, scalable | Requires toxic haloacetones |
| Pd-Catalyzed Coupling | Mild conditions | Expensive catalysts |
| Claisen-Schmidt | Simple reagents | Low selectivity |
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical entities and their properties.
Biology
Research has focused on its interactions with biological macromolecules, particularly its potential as a pharmaceutical agent. The compound may modulate neurotransmitter receptors or enzymes involved in signal transduction pathways, affecting mood, cognition, and behavior.
Medicine
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has been investigated for potential therapeutic applications in treating neurological disorders. Its unique structure may enhance its efficacy compared to other compounds.
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes, leveraging its unique properties for innovative solutions.
Case Studies and Research Findings
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction.
Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Thiophene : The target compound’s thiazole ring (N-S heterocycle) may confer greater metabolic stability compared to thiophene-containing analogs (e.g., MK41, MK22) due to reduced susceptibility to oxidative degradation .
- Fluorophenyl vs.
- Salt Form : The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs (e.g., MK41), which may enhance oral absorption .
Pharmacological Implications
- Receptor Selectivity : Piperazine derivatives with electron-withdrawing groups (e.g., -CF₃ in MK41) often exhibit higher affinity for serotonin (5-HT) and dopamine receptors. The target compound’s 4-fluorophenyl group may balance lipophilicity and electronic effects for optimized CNS penetration .
- SAR Trends : Replacement of thiophene (MK41) with thiazole (target compound) could alter π-π stacking interactions in receptor binding pockets, as seen in analogous studies .
- Metabolism : Thiazole rings are less prone to CYP450-mediated oxidation than thiophene rings, suggesting improved metabolic stability for the target compound .
Crystallographic and Conformational Analysis
- Piperazine Ring Puckering : The Cremer-Pople parameters () suggest that substituents on the piperazine ring influence puckering amplitude, affecting ligand-receptor docking. The target compound’s 4-fluorophenylthiazole group may enforce a specific chair conformation, enhancing binding specificity .
- Crystallography Tools : SHELX software () has been widely used to refine structures of similar compounds, underscoring the reliability of structural data for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
